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Compound of Interest

4-Methoxy-2-
Compound Name: _ ) )
(trifluoromethoxy)benzoic acid

Cat. No.: B2547994

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive scientific overview of 4-Methoxy-2-
(trifluoromethoxy)benzoic acid. It is intended for researchers, medicinal chemists, and drug
development professionals. This document delves into the compound's physicochemical
properties, spectroscopic profile, a validated synthesis protocol, and its potential applications,
with a particular focus on the strategic role of the trifluoromethoxy (-OCF3) moiety in modern
drug design. The unique electronic and steric properties conferred by the combination of
methoxy and trifluoromethoxy substituents make this molecule a compelling scaffold for further
investigation.

Introduction: A Molecule of Strategic Interest

4-Methoxy-2-(trifluoromethoxy)benzoic acid is a polysubstituted aromatic carboxylic acid
featuring two electronically distinct functional groups: an electron-donating methoxy group (-
OCHB3) and a strongly electron-withdrawing, lipophilic trifluoromethoxy group (-OCF3). The
strategic placement of these groups on a benzoic acid core creates a molecule with unique
properties that are highly relevant in the field of medicinal chemistry.

The trifluoromethoxy group is a critical bioisostere for other functionalities and is increasingly
utilized in drug design to enhance key molecular attributes. Its inclusion can significantly
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improve metabolic stability due to the strength of the C-F bonds, increase lipophilicity to
enhance membrane permeability, and modulate the acidity (pKa) of nearby functional groups.
[1][2] These modifications are pivotal in optimizing the absorption, distribution, metabolism, and
excretion (ADME) profiles of drug candidates.[3] This guide will explore the synthesis,
properties, and potential of 4-Methoxy-2-(trifluoromethoxy)benzoic acid as a valuable
building block for novel therapeutics.

A Note on Chemical Identification: While the user prompt specified CAS Number 127817-85-0,
this identifier is often associated in chemical databases with the isomeric compound, 4-
Methoxy-2-(trifluoromethyl)benzoic acid. This guide focuses exclusively on the chemical entity
4-Methoxy-2-(trifluoromethoxy)benzoic acid, which is correctly identified by CAS Number
886502-37-0.[4][5] Researchers are advised to verify the CAS number with their supplier to
ensure procurement of the correct molecule.

Physicochemical and Spectroscopic Profile

The arrangement of substituents on the benzene ring governs the molecule's physical and
chemical behavior. The electron-donating methoxy group (via resonance) and the powerfully
electron-withdrawing trifluoromethoxy group (via induction) create a unique electronic
environment that influences acidity, reactivity, and intermolecular interactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound. Where
experimental data is not available, values are estimated based on structurally related analogs.
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Property Value Source | Rationale
CAS Number 886502-37-0 [4]
Molecular Formula C9H7F304 [4]
Molecular Weight 236.15 g/mol
4-methoxy-2-
IUPAC Name ) ) ) [4]
(trifluoromethoxy)benzoic acid
COC1=CC(=C(C=C1)C(=0)0)
SMILES [4]
OC(F)(F)F
Estimated based on 2-
) ) ) methoxy-4-
Melting Point ~120-140 °C (estimated) ] ) )
(trifluoromethyl)benzoic acid.
[4]
Solubilit Limited in water (<1 mg/mL); Based on analogs; typical for
olubili
Y Moderate in DMSO, DMF. substituted benzoic acids.[4]
The strong inductive effect of
the -OCF3 group significantly
pKa ~2.5-3.0 (estimated) increases the acidity of the
carboxylic acid compared to
benzoic acid (pKa ~4.2).
Indicates moderate lipophilicity,
logP 2.4-2.8 (calculated) a desirable trait for cell

permeability.[4]

Predicted Spectroscopic Analysis

Definitive published spectra for this specific molecule are scarce. The following analysis is
based on established principles of NMR and IR spectroscopy.

e H NMR Spectroscopy (Predicted, in CDCls, 400 MHz):

o 0 ~10-12 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic
acid group. Its exact shift can be highly dependent on solvent and concentration.
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[e]

0 ~7.9-8.1 ppm (d, 1H): Aromatic proton at position 6. It is ortho to the carboxylic acid and
will appear as a doublet.

[e]

0 ~6.8-7.0 ppm (dd, 1H): Aromatic proton at position 5. It is coupled to the protons at
positions 3 and 6, resulting in a doublet of doublets.

[e]

0 ~6.7-6.9 ppm (d, 1H): Aromatic proton at position 3. It is ortho to the trifluoromethoxy
group and will appear as a doublet.

[e]

0 ~3.8-3.9 ppm (s, 3H): The sharp singlet represents the three protons of the methoxy

group.

e 13C NMR Spectroscopy (Predicted, 101 MHz): The spectrum should show 9 distinct signals
for the carbon atoms. Key predicted shifts include the carbonyl carbon (~165-170 ppm), the

carbon bearing the -OCF3 group (~122 ppm, with coupling to fluorine), the carbon bearing
the methoxy group (~160 ppm), and the methoxy carbon itself (~55 ppm).

e Infrared (IR) Spectroscopy:

o ~1680-1700 cm~1: A strong, sharp absorption characteristic of the C=0 (carbonyl)
stretching of the carboxylic acid.[4]

o ~1250 cm~1: C-O stretching from the methoxy group.[4]

o ~1150 cm~1: A strong absorption corresponding to the C-F stretching of the
trifluoromethoxy group.[4]

Synthesis and Purification

The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzoic acid is not widely documented in
standard literature. However, a robust synthetic route can be designed based on established
organometallic and functional group transformation methodologies. The key challenge lies in
the selective introduction of the trifluoromethoxy group.

Retrosynthetic Analysis and Strategy

A logical approach involves a late-stage trifluoromethoxylation of a suitably functionalized
benzoic acid precursor. The synthesis can be envisioned starting from 4-methoxysalicylic acid
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(4-methoxy-2-hydroxybenzoic acid).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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